molecular formula C20H13ClFN3OS B6507060 N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-18-1

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B6507060
CAS No.: 942003-18-1
M. Wt: 397.9 g/mol
InChI Key: RJIXSYDWADWRBZ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring, a fluorinated benzamide moiety, and a pyridine substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with appropriate reagents to introduce the fluorinated benzamide and pyridine substituents. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to improve efficiency and reduce reaction times .

Chemical Reactions Analysis

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzothiazole ring can be replaced by other nucleophiles.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound has been shown to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall. Molecular docking studies have identified potential binding sites and pathways through which the compound exerts its effects .

Comparison with Similar Compounds

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-14-7-8-17-18(11-14)27-20(24-17)25(12-16-6-1-2-9-23-16)19(26)13-4-3-5-15(22)10-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIXSYDWADWRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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